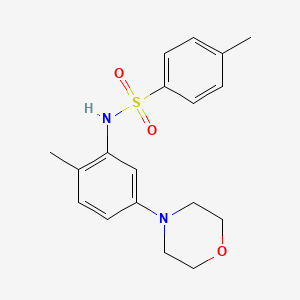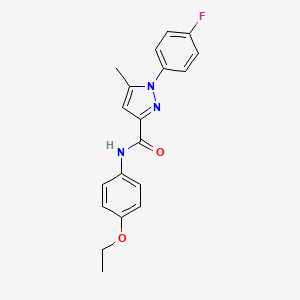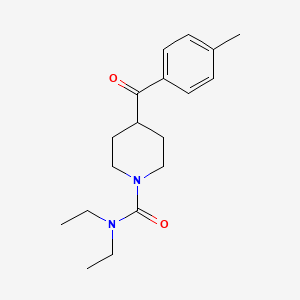
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which means it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the potency and efficacy of the receptor's response to its endogenous ligand, glutamate. The enhanced activity of mGluR4 leads to a decrease in the release of neurotransmitters such as dopamine, which is associated with the symptoms of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can modulate the activity of mGluR4 in a dose-dependent manner, leading to a decrease in the release of dopamine and other neurotransmitters. This results in a reduction in the symptoms associated with Parkinson's disease, schizophrenia, and addiction. Additionally, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have neuroprotective effects by reducing the toxicity of certain neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its selectivity for mGluR4, which reduces the potential for off-target effects. Additionally, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been shown to be stable in vivo, making it a suitable candidate for in vivo studies. However, one limitation of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective mGluR4 positive allosteric modulators. Additionally, studies are needed to determine the long-term effects of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide on neurological function and behavior. Finally, the potential therapeutic applications of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide in other neurological disorders such as Alzheimer's disease and Huntington's disease should be explored.
Conclusion:
In conclusion, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is a selective positive allosteric modulator of mGluR4 that has potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide involves the reaction between 1-phenylcyclopropane-1-carboxylic acid and 5-amino-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can enhance the activity of mGluR4, which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can potentially improve the symptoms associated with these neurological disorders.
Eigenschaften
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(17(8-9-17)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVPSXMARPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)




![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)